molecular formula C12H18ClNO B2714109 [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride CAS No. 2378490-39-0

[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride

Cat. No.: B2714109
CAS No.: 2378490-39-0
M. Wt: 227.73
InChI Key: FFYGUBBIHGTWSD-MNMPKAIFSA-N
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Description

[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride is a chemical compound that features a cyclobutyl ring with an aminomethyl group and a phenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a Michael addition reaction, where a ketone reacts with a β-nitroolefin in the presence of a trifunctional catalyst.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination process, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the aminomethyl group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated compounds, ethers

Scientific Research Applications

[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites on enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: These compounds share a similar phenyl group and aminomethyl group but differ in the structure of the carbon backbone.

    2-Methylpyridines: These compounds have a pyridine ring instead of a cyclobutyl ring, leading to different chemical properties and reactivity.

    Piperidine Derivatives: These compounds contain a piperidine ring, which is a six-membered ring with one nitrogen atom, compared to the four-membered cyclobutyl ring in [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride.

Uniqueness

This compound is unique due to its specific cyclobutyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

[(1R,2R)-1-(aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-8-12(9-14)7-6-11(12)10-4-2-1-3-5-10;/h1-5,11,14H,6-9,13H2;1H/t11-,12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYGUBBIHGTWSD-MNMPKAIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2)(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]([C@H]1C2=CC=CC=C2)(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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